

Spectroscopic Analysis of Butylcyclohexane: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **butylcyclohexane**, a saturated hydrocarbon of interest in various chemical research and development applications. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable data for structural elucidation and quality control.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **butylcyclohexane**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1.1.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum of **butylcyclohexane** displays characteristic signals for the protons on the cyclohexane ring and the butyl side chain. The overlapping multiplets of the cyclohexane protons typically appear in the upfield region, while the signals for the butyl group are distinct.



Assignment	Chemical Shift (δ) [ppm]	Multiplicity	Coupling Constant (J) [Hz]
CH₃ (butyl)	~ 0.89	Triplet (t)	~ 7.0
(CH ₂) ₂ (butyl)	~ 1.25	Multiplet (m)	-
CH ₂ (α to ring)	~ 1.15	Multiplet (m)	-
Cyclohexane H	0.8 - 1.8	Multiplet (m)	-

Note: The chemical shifts of the cyclohexane protons are complex and heavily overlapped.

1.1.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides distinct signals for each carbon environment in **butylcyclohexane**.

Assignment	Chemical Shift (δ) [ppm]
C1 (CH₃, butyl)	~ 14.2
C2 (CH ₂ , butyl)	~ 23.2
C3 (CH ₂ , butyl)	~ 29.1
C4 (CH ₂ , α to ring)	~ 37.5
C1' (CH, cyclohexane)	~ 37.9
C2'/C6' (CH2, cyclohexane)	~ 27.0
C3'/C5' (CH2, cyclohexane)	~ 26.7
C4' (CH2, cyclohexane)	~ 33.7

Infrared (IR) Spectroscopy

The IR spectrum of **butylcyclohexane** is characteristic of a saturated alkane, dominated by C-H stretching and bending vibrations.[1]



**Wavenumber (cm ⁻¹) **	Vibrational Mode	Intensity
2925 - 2850	C-H Stretch (alkane)	Strong
1465 - 1445	C-H Bend (CH ₂)	Medium
1378	C-H Bend (CH₃)	Medium

Mass Spectrometry (MS)

Electron ionization (EI) mass spectrometry of **butylcyclohexane** results in a characteristic fragmentation pattern.[2]

m/z	Relative Intensity (%)	Proposed Fragment Ion
140	23.90	[C10H20]+ (Molecular Ion)
83	99.99	[C ₆ H ₁₁] ⁺ (Cyclohexyl cation)
81	72.90	[C ₆ H ₉]+
55	-	[C ₄ H ₇]+
41	40.80	[C₃H₅] ⁺
29	15.80	[C₂H₅] ⁺

Note: Relative intensities can vary depending on the instrument and experimental conditions.

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy Protocol

2.1.1. Sample Preparation[3][4]

 Sample Purity: Ensure the **butylcyclohexane** sample is of high purity to avoid extraneous signals in the spectrum.



- Solvent Selection: Choose a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) that dissolves the sample and has a known chemical shift for reference.[3]
- Concentration: Prepare a solution by dissolving approximately 10-20 mg of butylcyclohexane in 0.6-0.7 mL of the deuterated solvent in a clean, dry vial. For ¹³C NMR, a higher concentration of 50-100 mg may be beneficial.[3]
- Transfer: Using a Pasteur pipette with a cotton or glass wool plug, filter the solution directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[5]
- Homogenization: Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.

2.1.2. Instrument Parameters (¹H NMR)

- Spectrometer: 400 MHz or higher field NMR spectrometer.
- Pulse Program: Standard single-pulse sequence.
- Number of Scans: 16-64 scans.
- Relaxation Delay: 1-2 seconds.
- Spectral Width: 0-12 ppm.
- Temperature: 298 K.

2.1.3. Instrument Parameters (13C NMR)

- Spectrometer: 100 MHz or higher field NMR spectrometer.
- Pulse Program: Standard proton-decoupled pulse sequence.
- Number of Scans: 1024 or more scans, depending on the sample concentration.
- Relaxation Delay: 2-5 seconds.
- Spectral Width: 0-220 ppm.



Temperature: 298 K.

Infrared (IR) Spectroscopy Protocol (Neat Liquid)[6][7]

- Instrument Preparation: Ensure the ATR crystal or salt plates (NaCl or KBr) of the FTIR spectrometer are clean and dry.[6]
- Background Scan: Perform a background scan to account for atmospheric CO₂ and H₂O absorptions.
- Sample Application:
 - ATR: Place a single drop of neat **butylcyclohexane** directly onto the ATR crystal.
 - Salt Plates: Place one drop of neat butylcyclohexane onto the surface of one salt plate and carefully place the second salt plate on top to create a thin liquid film.[8]
- Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.
- Cleaning: After analysis, thoroughly clean the ATR crystal or salt plates with a suitable solvent (e.g., dry acetone or ethanol) and dry them completely.[6]

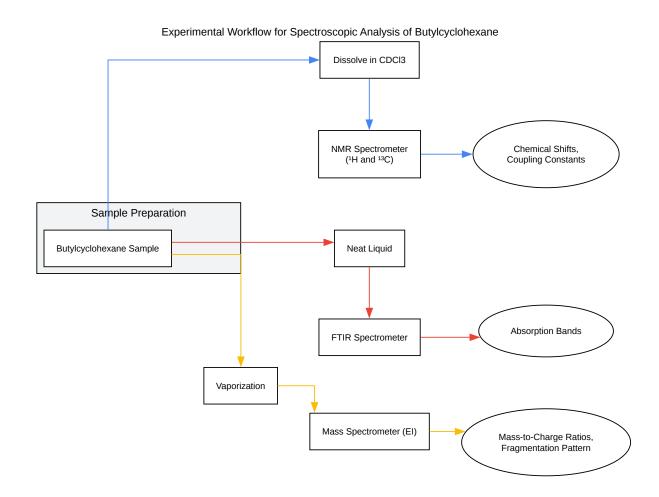
Mass Spectrometry Protocol (Electron Ionization)[9][10]

- Sample Introduction: Introduce a small amount of the volatile liquid butylcyclohexane into the mass spectrometer via a gas chromatography (GC) system or a direct insertion probe.
- Ionization: Utilize electron ionization (EI) with a standard electron energy of 70 eV.[9] This energy is sufficient to cause ionization and reproducible fragmentation.[10]
- Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer.
- Detection: Detect the ions using an electron multiplier or other suitable detector.
- Data Analysis: Process the resulting mass spectrum to identify the molecular ion and major fragment ions.



Visualizations

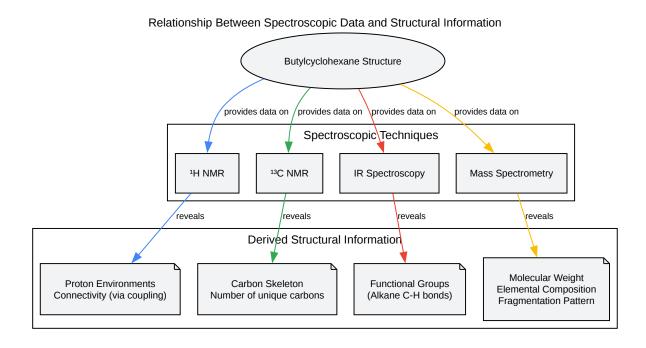
The following diagrams illustrate the workflow and logical relationships in the spectroscopic analysis of **butylcyclohexane**.



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Workflow for the spectroscopic analysis of butylcyclohexane.





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Spectroscopic data correlation to **butylcyclohexane**'s structure.

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